Endothelin 1 (swine, human) TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C111H160F3N25O34S5 |

|---|---|

Molecular Weight |

2605.9 g/mol |

IUPAC Name |

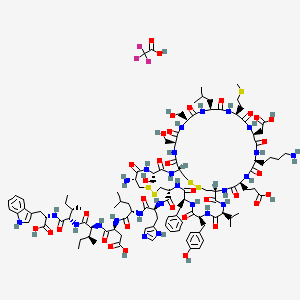

(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C109H159N25O32S5.C2HF3O2/c1-12-56(9)87(107(163)125-76(109(165)166)39-60-43-113-65-24-18-17-23-63(60)65)134-108(164)88(57(10)13-2)133-99(155)75(42-85(143)144)123-94(150)70(36-54(5)6)118-97(153)73(40-61-44-112-52-114-61)121-103(159)80-49-169-168-48-64(111)89(145)126-77(45-135)102(158)131-81-50-170-171-51-82(105(161)132-86(55(7)8)106(162)124-72(38-59-26-28-62(138)29-27-59)95(151)120-71(96(152)130-80)37-58-21-15-14-16-22-58)129-91(147)67(30-31-83(139)140)116-90(146)66(25-19-20-33-110)115-98(154)74(41-84(141)142)122-92(148)68(32-34-167-11)117-93(149)69(35-53(3)4)119-100(156)78(46-136)127-101(157)79(47-137)128-104(81)160;3-2(4,5)1(6)7/h14-18,21-24,26-29,43-44,52-57,64,66-82,86-88,113,135-138H,12-13,19-20,25,30-42,45-51,110-111H2,1-11H3,(H,112,114)(H,115,154)(H,116,146)(H,117,149)(H,118,153)(H,119,156)(H,120,151)(H,121,159)(H,122,148)(H,123,150)(H,124,162)(H,125,163)(H,126,145)(H,127,157)(H,128,160)(H,129,147)(H,130,152)(H,131,158)(H,132,161)(H,133,155)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166);(H,6,7)/t56-,57-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-;/m0./s1 |

InChI Key |

QJKWEQKXLNQIEY-GUNNUMSISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Endothelin 1 (Swine, Human) TFA for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Endothelin 1 (swine, human) Trifluoroacetate (TFA), a potent vasoconstrictor peptide crucial in a myriad of physiological and pathological processes. This document details its biochemical properties, signaling pathways, and key experimental protocols, offering a foundational resource for its application in research and drug development.

Core Concepts: Endothelin 1 (Swine, Human) TFA

Endothelin 1 (ET-1) is a 21-amino acid peptide that is identical in both swine and humans. The "TFA" designation indicates that the synthetic peptide is supplied as a trifluoroacetate salt, a common counterion for purified peptides. ET-1 is recognized as one of the most potent endogenous vasoconstrictors, exerting its effects through the activation of two G protein-coupled receptors: the Endothelin A (ETA) receptor and the Endothelin B (ETB) receptor. Beyond its profound impact on vascular tone, ET-1 is implicated in cell proliferation, fibrosis, inflammation, and tumorigenesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing essential information for experimental design and interpretation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀₉H₁₅₉N₂₅O₃₂S₅ (as free base) | |

| Molecular Weight | 2491.9 g/mol (as free base) | [1] |

| Purity | ≥95% | [1] |

| IC₅₀ for ETᴀ Receptor | 0.15 nM | [1] |

| IC₅₀ for ETʙ Receptor | 0.12 nM | [1] |

| EC₅₀ for Pig Coronary Artery Contraction | 0.52 nM | [1] |

| Kᵢ for ET Receptor (A10 cells) | 0.14 nM | [2] |

Signaling Pathways of Endothelin 1

Endothelin 1 initiates a cascade of intracellular events upon binding to its ETA and ETB receptors. These pathways are critical in mediating the diverse biological functions of ET-1.

Canonical Gq/PLC Signaling Pathway

The primary signaling mechanism for both ETA and ETB receptors involves the activation of the Gq alpha subunit of heterotrimeric G proteins. This initiates a well-defined cascade leading to an increase in intracellular calcium, a key event in vasoconstriction and other cellular responses.

References

An In-depth Technical Guide to the Endothelin-1 Peptide: Structure, Sequence, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin-1 (ET-1) is a potent, 21-amino acid vasoconstrictor peptide that plays a crucial role in vascular homeostasis and pathophysiology. Produced primarily by endothelial cells, ET-1 is involved in a myriad of biological processes, including cell proliferation, inflammation, and fibrosis. Its dysregulation is implicated in various cardiovascular, renal, and pulmonary diseases, making it a significant target for drug development. This guide provides a comprehensive overview of the structure, sequence, and key experimental methodologies associated with ET-1 research.

Endothelin-1 Peptide: Structure and Sequence

Mature human Endothelin-1 is a 21-amino acid peptide with a molecular weight of approximately 2491.9 g/mol . Its primary sequence is:

Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp

A defining feature of the ET-1 structure is the presence of two intramolecular disulfide bonds, one between Cys1 and Cys15, and another between Cys3 and Cys11. These bonds are essential for maintaining the peptide's three-dimensional conformation and, consequently, its biological activity. The C-terminal portion of the peptide, particularly the tryptophan at position 21, is also critical for its interaction with its receptors.

ET-1 is synthesized as a 212-amino acid precursor, preproendothelin-1. This precursor undergoes proteolytic processing, first to the 38-amino acid intermediate, big Endothelin-1, and finally to the mature 21-amino acid peptide by the action of endothelin-converting enzymes (ECEs).

Quantitative Data Summary

The following tables summarize key quantitative data for Endothelin-1.

Table 1: Biophysical and Biochemical Properties of Human Endothelin-1

| Property | Value | Reference |

| Amino Acid Residues | 21 | |

| Molecular Formula | C₁₀₉H₁₅₉N₂₅O₃₂S₅ | |

| Average Molecular Weight | 2491.9 g/mol | |

| Disulfide Bonds | Cys1-Cys15, Cys3-Cys11 | |

| Isoelectric Point (pI) | ~4.8 (Calculated) |

Table 2: Receptor Binding Affinities of Human Endothelin-1

| Receptor Subtype | Ligand | Cell/Tissue Type | Assay Type | Kd (nM) | Ki (nM) | Reference |

| ETA | [125I]ET-1 | Rat A-10 smooth muscle cells | Saturation Binding | 0.12 | - | [1] |

| ETA | ET-1 | Rat A-10 smooth muscle cells | Competition Binding | - | 0.14 | [1] |

| ETB | ET-1 | Human Girardi heart cells | Competition Binding | - | 0.2 | |

| ETA | [125I]ET-1 | Rat cardiac membranes | Saturation Binding | 0.20 ± 0.03 | - | |

| ETA | ET-1 | Rat cardiac membranes | Competition Binding | - | 0.08 |

Endothelin-1 Signaling Pathways

ET-1 exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs): the Endothelin A (ETA) and Endothelin B (ETB) receptors. The activation of these receptors triggers a cascade of intracellular signaling events.

-

ETA Receptor Signaling: Primarily located on vascular smooth muscle cells, the ETA receptor has a higher affinity for ET-1 than for other endothelin isoforms. Its activation is predominantly coupled to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC contribute to vasoconstriction and cell proliferation. ETA activation can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway.

-

ETB Receptor Signaling: ETB receptors are found on both endothelial and vascular smooth muscle cells and bind all endothelin isoforms with similar affinity. On endothelial cells, ETB receptor activation, coupled through Gαi/o, leads to the production of nitric oxide (NO) and prostacyclin, resulting in vasodilation. On smooth muscle cells, ETB receptors can also couple to Gαq/11, mediating vasoconstriction.

Caption: Endothelin-1 Signaling Pathways.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Endothelin-1

This protocol outlines the general steps for the manual synthesis of ET-1 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine in DMF (20%)

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane/water)

-

Diethyl ether

-

HPLC system for purification

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent and DIPEA in DMF and add it to the resin. Allow the coupling reaction to proceed.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the ET-1 sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, and then purify it using reverse-phase HPLC.

-

Disulfide Bond Formation: The formation of the two disulfide bonds can be achieved by air oxidation in a basic aqueous buffer.

Caption: Solid-Phase Peptide Synthesis Workflow.

Endothelin-1 Receptor Binding Assay (Radioligand)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for ET-1 receptors.

Materials:

-

Cell membranes or tissue homogenates expressing ETA or ETB receptors

-

[125I]-ET-1 (radioligand)

-

Unlabeled ET-1 (for non-specific binding)

-

Test compounds

-

Binding buffer (e.g., Tris-HCl with MgCl2 and BSA)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Reaction Setup: In assay tubes, add binding buffer, a fixed concentration of [125I]-ET-1, and varying concentrations of the unlabeled test compound.

-

Incubation: Add the membrane/homogenate preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.

Measurement of Intracellular Calcium Mobilization

This protocol outlines the use of the fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca2+]i) in response to ET-1.

Materials:

-

Cultured cells responsive to ET-1

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence spectrophotometer or microscope with ratiometric imaging capabilities

Procedure:

-

Cell Plating: Plate cells on coverslips or in a multi-well plate suitable for fluorescence measurements.

-

Dye Loading: Incubate the cells with Fura-2 AM and Pluronic F-127 in HBSS at 37°C in the dark for 30-60 minutes.

-

Washing: Wash the cells with fresh HBSS to remove extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Stimulation: Add ET-1 to the cells and continue to record the fluorescence ratio.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the [Ca2+]i. Calculate the change in this ratio over time to determine the calcium response to ET-1.

Vasoconstriction Assay in Isolated Aortic Rings

This protocol describes an ex vivo method to assess the vasoconstrictor effect of ET-1.

Materials:

-

Isolated thoracic aorta from a suitable animal model (e.g., rat)

-

Krebs-Henseleit solution

-

Organ bath system with force transducers

-

ET-1 solutions of varying concentrations

Procedure:

-

Tissue Preparation: Isolate the thoracic aorta and cut it into rings.

-

Mounting: Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the rings to equilibrate under a resting tension.

-

Stimulation: Add increasing concentrations of ET-1 to the organ bath in a cumulative manner.

-

Measurement: Record the isometric tension developed by the aortic rings in response to each concentration of ET-1.

-

Data Analysis: Construct a dose-response curve by plotting the contractile response against the log concentration of ET-1 to determine the EC50 and maximal response.

Conclusion

Endothelin-1 remains a subject of intense research due to its profound physiological and pathological roles. A thorough understanding of its structure, sequence, and signaling pathways is fundamental for the development of novel therapeutics targeting the endothelin system. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the multifaceted biology of ET-1 and to screen for and characterize new modulators of its activity. The continued application of these and more advanced techniques will undoubtedly lead to further insights into the complex world of endothelin and its impact on human health and disease.

References

The Function of Endothelin-1 in Vasoconstriction: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Endothelin-1 (ET-1) induced vasoconstriction. It covers the core signaling pathways, presents quantitative data from key studies, and details relevant experimental protocols for investigating this critical physiological and pathophysiological process.

Introduction

Endothelin-1 (ET-1) is a 21-amino acid peptide, first isolated from endothelial cells, and is recognized as the most potent endogenous vasoconstrictor known.[1][2][3] It plays a crucial role in the basal and pathological regulation of vascular tone.[2][4] Dysregulation of the ET-1 system is implicated in numerous cardiovascular diseases, including hypertension, pulmonary arterial hypertension, and atherosclerosis, making it a significant target for therapeutic intervention.[4][5][6] This guide delineates the precise cellular and molecular events initiated by ET-1 in vascular smooth muscle cells (VSMCs) that culminate in a powerful and sustained contractile response.

Endothelin Receptors and Vascular Action

The biological effects of ET-1 are mediated by two distinct G-protein coupled receptors (GPCRs): the Endothelin A (ETA) and Endothelin B (ETB) receptors.[3][4]

-

ETA Receptors: Predominantly located on vascular smooth muscle cells, these receptors are the primary mediators of ET-1-induced vasoconstriction.[3][5]

-

ETB Receptors: These receptors have a dual role. When located on VSMCs, they also mediate vasoconstriction.[1][5] However, ETB receptors are also expressed on endothelial cells, where their activation by ET-1 stimulates the release of vasodilators, primarily nitric oxide (NO) and prostacyclin, which act as a counter-regulatory mechanism.[2][5]

Under normal physiological conditions, the vasoconstrictor effect of ET-1 via ETA and VSMC-associated ETB receptors predominates.[1] In disease states like hypertension and atherosclerosis, the expression and activity of contractile ETB receptors on VSMCs can be upregulated.[5][6]

Core Signaling Pathways of Vasoconstriction

ET-1-induced vasoconstriction is a complex process involving both an increase in intracellular calcium ([Ca2+]i) and sensitization of the contractile machinery to Ca2+.

G-Protein Coupling and Calcium Mobilization

Upon binding ET-1, both ETA and ETB receptors on VSMCs primarily couple to the Gq/11 family of heterotrimeric G-proteins.[2][7] This initiates a canonical signaling cascade:

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLC.

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

Intracellular Ca2+ Release: IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca2+ into the cytosol. This is responsible for the initial, transient phase of the contractile response.[8][9]

-

Extracellular Ca2+ Influx: The depletion of SR Ca2+ stores, along with other receptor-operated mechanisms, activates store-operated calcium (SOC) channels and receptor-operated cation (ROC) channels on the plasma membrane.[3][9] This leads to an influx of extracellular Ca2+, which is crucial for the sustained phase of vasoconstriction.[3][8]

-

Activation of Contractile Machinery: The elevated cytosolic Ca2+ binds to calmodulin. The Ca2+-calmodulin complex then activates Myosin Light Chain Kinase (MLCK), which phosphorylates the regulatory myosin light chain (MLC). This phosphorylation enables the actin-myosin cross-bridge cycling, leading to smooth muscle contraction.[6]

Calcium Sensitization: The RhoA/Rho Kinase Pathway

Simultaneously, ET-1 receptors can couple to G12/13 proteins, which activate the RhoA/Rho kinase (ROCK) signaling pathway.[10][11] This pathway does not increase [Ca2+]i but rather enhances the force of contraction at a given level of Ca2+.

-

RhoA Activation: G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.

-

ROCK Activation: Activated RhoA stimulates Rho kinase (ROCK).

-

Inhibition of MLCP: ROCK phosphorylates and inhibits Myosin Light Chain Phosphatase (MLCP).[12] MLCP is the enzyme responsible for dephosphorylating MLC, which leads to relaxation.

-

Sustained Contraction: By inhibiting MLCP, the phosphorylated state of MLC is prolonged, leading to a sustained and forceful contraction even as Ca2+ levels may begin to decline.

Quantitative Data on ET-1 Induced Vasoconstriction

The potent vasoconstrictor effects of ET-1 have been quantified in numerous human and animal studies. The following tables summarize key findings.

Table 1: Hemodynamic Effects of Intra-arterial ET-1 Infusion in Healthy Humans

| Parameter | Control (Baseline) | ET-1 Infusion | Percent Change | Reference |

|---|---|---|---|---|

| Leg Blood Flow | 62 ± 4 ml/min | 47 ± 9 ml/min | ↓ 24% | [1] |

| Forearm Blood Flow (25 ng/min) | 2.3 ± 1.5 ml/min/100ml | 1.78 ± 1.3 ml/min/100ml | ↓ 23% | [13] |

| Forearm Vascular Resistance (50 ng/min) | - | - | ↑ 151 ± 100% |[13] |

Table 2: Contribution of ET-1 to Resting Coronary Artery Tone Tone was assessed by the degree of vasodilation following infusion of the ETA antagonist BQ-123.

| Vessel Type | Dilation with BQ-123 (at 60 min) | ET-1 Contribution to Total Tone* | Reference |

|---|---|---|---|

| Angiographically Normal Arteries | 7.3 ± 1.9% | 39% | [14] |

| Coronary Artery Disease (CAD) Arteries | 16.3 ± 4.3% | 74% | [14] |

| Site of Stenosis in CAD Arteries | 21.6 ± 11.7% | 106% | [14] |

*Compared to maximal dilation with nitroglycerin.

Key Experimental Protocols

The study of ET-1-mediated vasoconstriction relies on a set of core experimental techniques.

Vascular Ring Assay (Wire Myography)

This ex vivo technique is the gold standard for assessing the contractility of isolated blood vessels. It measures the isometric tension generated by a ring of an artery in response to pharmacological agents.

Detailed Methodology:

-

Vessel Isolation: Anesthetize the animal and excise the desired artery (e.g., aorta, mesenteric artery). Immediately place the vessel in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer.

-

Ring Preparation: Under a dissection microscope, carefully clean the artery of adherent connective and adipose tissue. Cut the vessel into small rings of 1-2 mm in length.

-

Mounting: Mount each ring on two small stainless steel wires or tungsten hooks within the chamber of a wire myograph. One wire is fixed, and the other is connected to a force-displacement transducer.

-

Equilibration: Submerge the rings in a temperature-controlled (37°C) chamber filled with PSS, continuously bubbled with 95% O2 / 5% CO2. Allow the rings to equilibrate for 60-90 minutes under a standardized resting tension (normalized for vessel size).

-

Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 100 mM).[15] To test endothelium integrity, pre-contract the rings with an agonist (e.g., phenylephrine) and then induce relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).

-

Concentration-Response Curve: After washout and return to baseline, add ET-1 to the bath in a cumulative, stepwise manner (e.g., from 10-10 M to 10-7 M). Record the stable contractile force at each concentration.

-

Data Analysis: Plot the contractile response (as a percentage of the maximal KCl response) against the logarithm of the ET-1 concentration. Fit the data to a sigmoidal curve to determine key parameters like Emax (maximal effect) and pEC50 (-log of the molar concentration producing 50% of the maximal response).

Intracellular Calcium Imaging

This method allows for the direct visualization and quantification of changes in [Ca2+]i in response to ET-1 stimulation in cultured VSMCs or intact tissue.

Detailed Methodology:

-

Cell/Tissue Preparation: Culture VSMCs on glass coverslips or use freshly isolated resistance arteries.[16]

-

Dye Loading: Incubate the preparation with a Ca2+-sensitive fluorescent indicator, such as Fura-2 AM (a ratiometric dye) or Fluo-4 AM (a single-wavelength dye), for 30-40 minutes at room temperature in the dark.[16] The "AM" ester allows the dye to cross the cell membrane.

-

De-esterification: Wash the cells and allow 30 minutes for intracellular esterases to cleave the AM group, trapping the active dye inside the cells.

-

Imaging Setup: Mount the coverslip or tissue onto the stage of a fluorescence microscope equipped with a perfusion system and a sensitive camera.

-

Data Acquisition: Continuously perfuse the cells with a physiological buffer. For Fura-2, alternately excite the cells at 340 nm and 380 nm and record the emission at 510 nm. For Fluo-4, excite at ~494 nm and record emission at ~516 nm.

-

Stimulation: After recording a stable baseline fluorescence, perfuse the cells with a solution containing ET-1 (e.g., 100 nM).[16]

-

Data Analysis: For Fura-2, the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm is calculated. This ratio is directly proportional to the [Ca2+]i and can be converted to an absolute concentration using a standard calibration curve. For Fluo-4, the change in fluorescence intensity (F/F0, where F0 is baseline) is used to represent the relative change in [Ca2+]i.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the ET-1 signaling cascade, such as the ETA and ETB receptors or the phosphorylated (activated) forms of downstream kinases.

Detailed Methodology:

-

Sample Preparation: Treat cultured VSMCs with or without ET-1 for a specified time. Lyse the cells or homogenize tissue samples in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a colorimetric assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel onto a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ETA receptor, anti-phospho-MLC) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) that recognizes the primary antibody.[17]

-

Detection: Add a chemiluminescent substrate that reacts with HRP to produce light.[17] Capture the signal using a digital imaging system. The intensity of the resulting band is proportional to the amount of the target protein.

-

Analysis: Use densitometry software to quantify the band intensity. Normalize the target protein signal to a loading control protein (e.g., GAPDH or β-actin) to correct for loading differences.

Conclusion

Endothelin-1 is a powerful vasoconstrictor that acts through a sophisticated, dual-pronged signaling mechanism in vascular smooth muscle cells. It robustly increases intracellular calcium through Gq/11-PLC-IP3 signaling and simultaneously enhances the sensitivity of the contractile apparatus to calcium via the G12/13-RhoA/ROCK pathway. The sustained and potent nature of this contraction underscores the importance of the ET-1 system in maintaining vascular tone and its significant contribution to the pathology of cardiovascular diseases. A thorough understanding of these pathways, facilitated by the experimental techniques detailed herein, is essential for the development of novel therapeutics aimed at modulating vascular function.

References

- 1. Vascular function and endothelin-1: tipping the balance between vasodilation and vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]

- 8. The interdependence of Endothelin-1 and Calcium: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endothelin receptor signaling: new insight into its regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Endothelin-1 Upregulates Activin Receptor-Like Kinase-1 Expression via Gi/RhoA/Sp-1/Rho Kinase Pathways in Human Pulmonary Arterial Endothelial Cells [frontiersin.org]

- 12. Constriction of Retinal Arterioles to Endothelin-1: Requisite Role of Rho Kinase Independent of Protein Kinase C and L-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endothelin-1-induced vasoconstriction in humans. Reversal by calcium channel blockade but not by nitrovasodilators or endothelium-derived relaxing factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Increased endothelin-1 vasoconstriction in mesenteric resistance arteries after superior mesenteric ischaemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Two-photon imaging of endothelin-1-mediated intracellular Ca2+ handling in smooth muscle cells of rat renal resistance arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of immunostaining and western blotting of endothelin 1 and its receptors in mitral stenosis - PMC [pmc.ncbi.nlm.nih.gov]

Endothelin-1 (Human, Porcine): A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelin-1 (ET-1) is a potent, 21-amino acid vasoconstrictor peptide, originally isolated from porcine aortic endothelial cells; the human and porcine isoforms are identical.[1][2][3] It is one of the most powerful endogenous pressor agents known, exerting a wide range of biological effects that are critical to cardiovascular homeostasis and implicated in the pathophysiology of numerous diseases.[4][5] ET-1 mediates its actions through two distinct G-protein coupled receptors, the Endothelin-A (ETA) and Endothelin-B (ETB) receptors.[6][7] The balance of signaling through these receptors dictates the peptide's ultimate physiological effect, which includes potent vasoconstriction, cell proliferation, inflammation, and fibrosis.[6][8] This document provides an in-depth overview of the biological activity of ET-1, its signaling pathways, quantitative pharmacological data, and detailed experimental protocols for its study.

Biosynthesis and Structure

ET-1 is synthesized from a large precursor, preproendothelin-1. This is cleaved to proendothelin-1, and then to the inactive intermediate, Big ET-1.[9][10] The final, biologically active 21-amino acid peptide is formed by the action of Endothelin Converting Enzymes (ECEs).[9][11] The structure of ET-1 is characterized by two crucial intramolecular disulfide bridges (Cys1-Cys15 and Cys3-Cys11), which are essential for its biological activity.[12]

Signaling Pathways

ET-1 exerts its effects by binding to ETA and ETB receptors, which belong to the G-protein coupled receptor (GPCR) superfamily.[11][13] The distribution of these receptors on different cell types is key to the diverse and sometimes opposing actions of ET-1.

-

ETA Receptors: Located predominantly on vascular smooth muscle cells (VSMCs), their activation is primarily linked to vasoconstriction and cell proliferation.[6][14]

-

ETB Receptors: Found on both endothelial cells and VSMCs.[13] Activation of endothelial ETB receptors leads to the release of vasodilators like nitric oxide (NO) and prostacyclin.[13][14] Conversely, ETB receptors on VSMCs contribute to vasoconstriction.[14][15] ETB receptors are also crucial for the clearance of circulating ET-1.[16][17]

Upon receptor binding, ET-1 initiates a cascade of intracellular signaling events. Both ETA and ETB receptors couple to Gq/11 proteins, activating Phospholipase C (PLC).[9][11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[18] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a range of downstream effects including smooth muscle contraction, gene expression, and cell growth.[9][18][19]

Key Biological Activities

Vasoreactivity

ET-1 is renowned for its potent and long-lasting vasoconstrictor effect, which is primarily mediated by ETA receptors on VSMCs.[4] This action is at least an order of magnitude more potent than other endogenous vasoconstrictors like angiotensin II.[4] However, intravenous administration of ET-1 can cause a transient, initial vasodilation. This is due to the activation of ETB receptors on endothelial cells, which stimulates the release of NO and prostacyclin.[13][14]

Cardiac and Vascular Remodeling

ET-1 is a potent mitogen for various cell types, including cardiac fibroblasts and vascular smooth muscle cells.[6][9] It promotes cell proliferation and hypertrophy, contributing to the structural remodeling of the heart and blood vessels seen in conditions like hypertension and heart failure.[8][9] For instance, ET-1 induces cardiac hypertrophy, which can be measured by an increase in the secretion of markers like Pro-Atrial Natriuretic Peptide (Pro-ANP) and Pro-Brain Natriuretic Peptide (Pro-BNP) from cardiomyocytes.

Inflammation and Fibrosis

ET-1 exhibits pro-inflammatory properties by stimulating the production of reactive oxygen species and the secretion of cytokines.[1] It also promotes fibrosis by stimulating the proliferation of fibroblasts and the accumulation of extracellular matrix proteins.[1][8]

Quantitative Data Summary

The biological activity of ET-1 is quantified by its binding affinity to its receptors (Kd, Ki, IC50) and its functional potency in eliciting a biological response (EC50).

| Parameter | Receptor | Value | Species/System | Reference |

| IC50 (Binding) | ETA | 0.15 nM | Recombinant Receptors | |

| ETB | 0.12 nM | Recombinant Receptors | ||

| Kd (Binding) | ETA (bovine) | 20 pM | Cloned Bovine Receptors | [20] |

| ETA/ETB (rat) | 71 pM | Rat Anterior Pituitary | [21] | |

| EC50 (Vasoconstriction) | ETA | 0.4 ± 0.2 nM | Porcine Coronary Artery | [4] |

| ETA/ETB | 2.72 nM - 17.4 nM | Various Blood Vessels | ||

| EC50 (PLC Activation) | ETA/ETB | 0.3 nM | Human Ciliary Muscle Cells | |

| EC50 (Inositol Phosphate) | ETA (bovine) | 2.3 nM | Fibroblasts (Bovine Receptors) | [20] |

| EC50 (Ca2+ Mobilization) | ETA/ETB | ~60 pM | Rabbit Aortic Smooth Muscle | [22] |

| EC50 (Leptin Secretion) | ETA/ETB | 8.8 nM | Adipocytes | |

| EC50 (PGE2 Production) | ETA/ETB | 12 nM | Human Ciliary Muscle Cells |

Table 1: Quantitative pharmacological data for Endothelin-1. IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) reflect receptor binding affinity. EC50 (half-maximal effective concentration) reflects functional potency.

Experimental Protocols

Radioligand Receptor Binding Assay (Competitive)

This protocol determines the affinity of unlabeled ET-1 by measuring its ability to compete with a radiolabeled ligand for binding to ET receptors in a membrane preparation.

Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing ET receptors in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend the pellet in assay buffer.

-

Assay Incubation: In polypropylene tubes, combine the membrane preparation, a fixed concentration of radiolabeled ET-1 (e.g., [125I]-ET-1), and varying concentrations of unlabeled ET-1 (competitor).

-

Incubation: Incubate the mixture for a defined period (e.g., 2 hours at 23°C) to reach binding equilibrium.[23]

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound ligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1 (e.g., 1 µM).

Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular free calcium concentration ([Ca2+]i) in response to ET-1 stimulation using a fluorescent calcium indicator.

Methodology:

-

Cell Preparation: Culture adherent cells (e.g., vascular smooth muscle cells) on coverslips or use cells in suspension.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) by incubating them in a physiological salt solution containing the dye for 30-60 minutes at 37°C.[24] The 'AM' ester group allows the dye to cross the cell membrane.

-

Washing: Wash the cells to remove extracellular dye. Intracellular esterases cleave the AM group, trapping the active dye inside the cells.

-

Measurement: Place the cells in a fluorometer or on the stage of a fluorescence microscope. Measure the baseline fluorescence ratio (e.g., excitation at 340/380 nm for Fura-2) before stimulation.

-

Stimulation: Add ET-1 at the desired concentration to the cells and continuously record the change in fluorescence ratio over time.

-

Data Analysis: The fluorescence ratio is proportional to the [Ca2+]i. Plot the change in ratio over time to observe the kinetics of the calcium response. A dose-response curve can be generated by stimulating with different ET-1 concentrations to calculate the EC50.[22][25]

In Vitro Vasoconstriction Assay (Wire Myography)

This protocol directly measures the contractile force generated by an isolated blood vessel segment in response to ET-1.

Methodology:

-

Vessel Dissection: Isolate an artery (e.g., porcine coronary artery or rat aorta) and cut it into small rings (2-3 mm).

-

Mounting: Mount the arterial rings in a wire myograph chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2/5% CO2, and maintained at 37°C.

-

Equilibration: Allow the rings to equilibrate under a baseline tension for approximately 60-90 minutes.

-

Viability Check: Test the viability of the rings by inducing a contraction with a high-potassium solution (e.g., 65 mM KCl).[26]

-

ET-1 Stimulation: After washing and returning to baseline, add ET-1 in a cumulative, concentration-dependent manner (e.g., 10-11 M to 10-6 M).[26]

-

Data Recording: Record the isometric tension generated by the vessel ring after each addition of ET-1.

-

Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by KCl. Plot the response against the logarithm of the ET-1 concentration to determine the EC50 and maximum response.

Conclusion

Endothelin-1 is a pivotal regulator of vascular tone and a key player in cardiovascular pathophysiology. Its dual action, mediating both potent vasoconstriction via ETA and VSMC-located ETB receptors and vasodilation via endothelial ETB receptors, underscores the complexity of its biological role.[16][27] The detailed understanding of its signaling pathways and the availability of robust experimental protocols are essential for researchers in basic science and for professionals developing novel therapeutics targeting the endothelin system for diseases such as pulmonary arterial hypertension, heart failure, and chronic kidney disease.

References

- 1. abmole.com [abmole.com]

- 2. Endothelin 1, Human and Porcine [sigmaaldrich.com]

- 3. pnas.org [pnas.org]

- 4. Endothelium-derived endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cardiovascular physiology and pharmacology of endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. eurogentec.com [eurogentec.com]

- 13. Overview of Endothelin-1 and Endothelin Receptor Antagonists (ERA) — MATLAB Number ONE [matlab1.com]

- 14. Endothelin receptor - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Endothelin: a review of its effects and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Interaction of endothelin-1 with cloned bovine ETA receptors: biochemical parameters and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Endothelin-1 binding to endothelin receptors in the rat anterior pituitary gland: interaction in the recognition of endothelin-1 between ETA and ETB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Endothelin-1 increases intracellular calcium mobilization but not calcium uptake in rabbit vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scribd.com [scribd.com]

- 24. bu.edu [bu.edu]

- 25. Endothelin-1 and endothelin-3 stimulate calcium mobilization by different mechanisms in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Endothelin-1 synthesis and receptor-mediated activity in porcine lymph vessels [hero.epa.gov]

- 27. Endothelin-1: the yin and yang on vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]

Endothelin-1: A Technical Guide to its Discovery, History, and Core Signaling Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide that plays a crucial role in vascular homeostasis and pathophysiology.[1][2][3][4] Since its discovery, ET-1 has been implicated in a wide range of physiological processes and diseases, including hypertension, heart failure, and cancer, making it a significant target for therapeutic intervention.[5] This technical guide provides an in-depth overview of the discovery and history of ET-1, detailed experimental protocols for its characterization, a summary of its quantitative properties, and a visual representation of its core signaling pathways.

Discovery and History

The journey to identify Endothelin-1 began with the observation that vascular endothelial cells could produce a substance that caused potent and sustained vasoconstriction.[1] This endothelium-derived contracting factor (EDCF) was distinct from other known vasoconstrictors.

The seminal work in the discovery of ET-1 was published in 1988 by Yanagisawa and colleagues in Nature.[2][6] Their research detailed the purification, sequencing, and pharmacological characterization of this novel peptide from the conditioned culture medium of porcine aortic endothelial cells. The peptide was named "endothelin" to reflect its endothelial origin.[2]

The discovery was a landmark in cardiovascular research, unveiling a new signaling pathway involved in the regulation of vascular tone.[3] Subsequent research quickly led to the identification of two other isoforms, ET-2 and ET-3, and the characterization of two distinct G protein-coupled receptors through which the endothelins mediate their effects: the Endothelin A (ETA) and Endothelin B (ETB) receptors.[3]

Experimental Protocols

The following sections detail the key experimental methodologies that were instrumental in the discovery and characterization of Endothelin-1.

Purification and Sequencing of Endothelin-1

The initial purification of ET-1 was a multi-step biochemical process designed to isolate the vasoconstrictor peptide from conditioned cell culture medium.

Experimental Workflow for ET-1 Purification and Sequencing

Caption: Workflow for the purification and sequencing of Endothelin-1.

Methodology:

-

Cell Culture: Porcine aortic endothelial cells were cultured to produce conditioned medium containing the vasoconstrictor substance.

-

Initial Purification: The conditioned medium was subjected to a series of reversed-phase high-performance liquid chromatography (HPLC) steps to separate the peptide from other components.

-

Ion-Exchange Chromatography: Further purification was achieved using ion-exchange HPLC.

-

Final Purification: Additional rounds of reversed-phase HPLC were performed until a homogenous peptide was obtained.

-

Amino Acid Analysis: The amino acid composition of the purified peptide was determined.

-

Sequencing: The primary amino acid sequence of the 21-residue peptide was determined using a gas-phase protein sequencer.[2]

Vasoconstrictor Activity Assay

The biological activity of ET-1 was assessed by measuring its ability to contract isolated arterial preparations.

Experimental Workflow for Vasoconstrictor Assay

Caption: Workflow for the vasoconstrictor activity assay of Endothelin-1.

Methodology:

-

Tissue Preparation: Rings or strips of porcine coronary artery were dissected and mounted in organ baths.

-

Organ Bath Setup: The arterial preparations were maintained in a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and aerated with 95% O2 and 5% CO2.

-

Tension Measurement: The tissues were connected to isometric force transducers to record changes in tension.

-

Drug Administration: Cumulative concentrations of purified ET-1 were added to the organ bath, and the resulting contractile responses were measured.

Radioligand Binding Assay for Receptor Characterization

Radioligand binding assays are crucial for determining the affinity of ligands for their receptors and for characterizing receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes from cells or tissues expressing endothelin receptors were prepared by homogenization and centrifugation.[7]

-

Incubation: The membranes were incubated with a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) in a suitable buffer.

-

Competition: To determine the affinity of unlabeled ligands, competition binding assays were performed by co-incubating the membranes and radioligand with increasing concentrations of the unlabeled competitor.

-

Separation: Bound and free radioligand were separated by rapid vacuum filtration through glass fiber filters.[7]

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, was quantified using a gamma counter.

-

Data Analysis: The data were analyzed to determine the dissociation constant (Kd) for the radioligand and the inhibitory constant (Ki) for the competing ligands.

Measurement of Endothelin-1 Concentration by ELISA

The enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying ET-1 levels in biological samples such as plasma and cell culture supernatants.[8][9][10][11][12]

Methodology:

-

Coating: A microtiter plate is coated with a capture antibody specific for ET-1.

-

Sample Addition: Standards and samples are added to the wells, and any ET-1 present binds to the capture antibody.[8][9]

-

Detection Antibody: A second, enzyme-conjugated antibody that also recognizes ET-1 is added, forming a "sandwich" complex.

-

Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

-

Measurement: The intensity of the color, which is proportional to the amount of ET-1 in the sample, is measured using a microplate reader at a specific wavelength (typically 450 nm).[9][11]

-

Quantification: The concentration of ET-1 in the samples is determined by comparison to a standard curve.[9]

Quantitative Data

The following tables summarize key quantitative data related to Endothelin-1 and its receptors.

Table 1: Endothelin Receptor Subtype Binding Affinities (Kd)

| Ligand | Receptor Subtype | Tissue/Cell Line | Species | Kd (nM) | Reference |

| [¹²⁵I]-ET-1 | ETA | Human Pulmonary Artery | Human | 12.5 | [13] |

| [¹²⁵I]-ET-1 | ETB | Human Pulmonary Artery | Human | 1100 | [13] |

| [¹²⁵I]-ET-1 | ETA | A10 Cells (Rat Aortic Smooth Muscle) | Rat | 0.12 | |

| Sarafotoxin S6c | ETB | Human Pulmonary Artery | Human | 2.7 | [13] |

Table 2: Functional Potency of Endothelin-1

| Parameter | Value | Tissue | Species | Reference |

| EC50 (Vasoconstriction) | ~0.2 nM | Porcine Coronary Artery | Porcine |

Signaling Pathways

Endothelin-1 exerts its diverse biological effects by binding to two distinct G protein-coupled receptors, ETA and ETB.[4][14] The activation of these receptors triggers intracellular signaling cascades that ultimately lead to various cellular responses, including vasoconstriction, cell proliferation, and inflammation.[15]

Endothelin Receptor G Protein Coupling

Both ETA and ETB receptors can couple to multiple types of G proteins, leading to the activation of different downstream signaling pathways.[16]

-

ETA Receptors: Primarily couple to Gq/11 and Gs proteins.[16][17]

-

ETB Receptors: Couple to Gq/11 , Gi/o , and Gs proteins.[16][17]

Endothelin-1 Signaling Pathways

Caption: Overview of Endothelin-1 signaling pathways via ETA and ETB receptors.

Downstream Signaling Cascades

-

Gq/11 Pathway: Activation of Gq/11 by both ETA and ETB receptors leads to the stimulation of phospholipase C (PLC).[18][19] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[19] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺), which is a key trigger for vasoconstriction.[19] DAG, along with Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, contributing to cell growth and proliferation.[19]

-

Gs Pathway: Coupling of ETA and ETB receptors to Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[18] cAMP then activates protein kinase A (PKA), which can modulate the activity of various cellular proteins through phosphorylation.

-

Gi/o Pathway: The ETB receptor, when coupled to Gi/o, inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[18] This pathway can counteract the effects of Gs-coupled receptor activation.

Conclusion

The discovery of Endothelin-1 has profoundly impacted our understanding of vascular biology and disease. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals working on this critical signaling pathway. The elucidation of the complex signaling networks downstream of the ETA and ETB receptors continues to reveal new therapeutic opportunities for a variety of human diseases.

References

- 1. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel potent vasoconstrictor peptide produced by vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelium-derived endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. Conference History | The International Conferences on Endothelin [endothelins.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Human, Mouse, & Rat Endothelin-1 ELISA - Quantikine DET100: R&D Systems [rndsystems.com]

- 9. arborassays.com [arborassays.com]

- 10. ibl-america.com [ibl-america.com]

- 11. raybiotech.com [raybiotech.com]

- 12. cloud-clone.com [cloud-clone.com]

- 13. Characterization of endothelin receptors in the human pulmonary vasculature using bosentan, SB209670, and 97-139 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. CV Physiology | Cardiac Signal Transduction Mechanisms (G-Protein-Linked) [cvphysiology.com]

- 19. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

An In-depth Technical Guide to the Endothelin-1 Precursor and its Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Endothelin-1 (ET-1) precursor protein and the intricate biosynthetic pathway leading to the production of the mature, biologically active ET-1 peptide. A thorough understanding of this pathway is critical for research into the physiological and pathophysiological roles of ET-1 and for the development of novel therapeutics targeting this potent vasoconstrictor.

The Endothelin-1 Precursor: Preproendothelin-1

Endothelin-1 is initially synthesized as a large precursor protein known as preproendothelin-1 (PPET-1). In humans, the EDN1 gene encodes this 212-amino acid polypeptide. PPET-1 is the primary translation product and serves as the starting point for a series of post-translational modifications that ultimately yield the mature 21-amino acid ET-1 peptide.

The Multi-step Biosynthesis of Endothelin-1

The conversion of PPET-1 to active ET-1 is a highly regulated, multi-step process involving sequential proteolytic cleavages by specific enzymes within different subcellular compartments. This pathway ensures the controlled production of one of the most potent vasoconstrictors known.

The biosynthesis of ET-1 can be summarized in the following key steps:

-

Synthesis and Translocation of Preproendothelin-1: The process begins with the translation of EDN1 mRNA on ribosomes, producing the 212-amino acid preproendothelin-1.[1][2][3] This precursor contains an N-terminal signal peptide that directs its translocation into the endoplasmic reticulum.

-

Formation of Proendothelin-1: Within the endoplasmic reticulum, the signal peptide is cleaved by a signal peptidase, resulting in the formation of proendothelin-1 (proET-1).[1]

-

Conversion to Big Endothelin-1: ProET-1 is then transported to the trans-Golgi network, where it undergoes further processing. Here, furin-like proprotein convertases cleave proET-1 at specific dibasic amino acid pairs (Lys-Arg) to generate the 38-amino acid intermediate, Big Endothelin-1 (Big ET-1).[1][4]

-

Final Maturation to Endothelin-1: The final and rate-limiting step in the pathway is the conversion of the biologically inactive Big ET-1 to the active 21-amino acid ET-1. This cleavage occurs between a Tryptophan (Trp) and a Valine (Val) residue and is catalyzed by a specific metalloprotease called Endothelin-Converting Enzyme (ECE).[5] ECE-1 is the primary isoform responsible for this conversion and is found in various subcellular locations, including the trans-Golgi network, secretory vesicles, and on the cell surface of endothelial cells.[6]

An alternative pathway for ET-1 generation from Big ET-1 has also been described, which involves the enzyme chymase. Chymase can cleave Big ET-1 to produce an intermediate, ET-1(1-31), which is then further processed to the mature ET-1 by neprilysin (NEP).[3][7]

Quantitative Data on Endothelin-1 Precursors

The following table summarizes the key quantitative data for the human Endothelin-1 precursor and its processed forms.

| Molecule | Number of Amino Acids | Molecular Weight (Da) |

| Preproendothelin-1 (PPET-1) | 212 | 24,425[8] |

| Proendothelin-1 (proET-1) | ~195 | Not explicitly found |

| Big Endothelin-1 (Big ET-1) | 38 | 4282.9[1][6][9][10][11] |

| Endothelin-1 (ET-1) | 21 | 2491.9[2][12] |

Experimental Protocols

A variety of experimental techniques are employed to study the Endothelin-1 biosynthesis pathway. Below are outlines of key methodologies.

Endothelin-Converting Enzyme (ECE) Activity Assay

Objective: To measure the enzymatic activity of ECE in converting Big ET-1 to ET-1.

Methodology (Fluorometric Assay): [10]

-

Sample Preparation: Tissue homogenates, cell lysates, or purified protein preparations are used as the source of ECE.

-

Substrate: A synthetic, fluorogenic ECE substrate (e.g., MCA-based peptide) is utilized. This substrate is a peptide that mimics the cleavage site of Big ET-1 and is linked to a fluorophore and a quencher.

-

Reaction: The ECE-containing sample is incubated with the fluorogenic substrate in an appropriate assay buffer. Active ECE cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

-

Detection: The fluorescence intensity is measured over time using a fluorescence microplate reader (e.g., Ex/Em = 320/420 nm).

-

Quantification: The rate of increase in fluorescence is proportional to the ECE activity in the sample. A standard curve using a known amount of the free fluorophore is used to quantify the enzyme activity.

-

Specificity: To ensure the measured activity is specific to ECE-1, parallel reactions are run in the presence of a specific ECE-1 inhibitor (e.g., phosphoramidon). The difference in activity between the inhibited and uninhibited samples represents the ECE-1 activity.

Purification of Recombinant Endothelin Precursors

Objective: To produce and purify recombinant endothelin precursor proteins (e.g., Big ET-1) for use in enzymatic assays and structural studies.

Methodology (E. coli Expression System): [8]

-

Gene Construct: A synthetic gene encoding the desired precursor (e.g., human Big ET-1) is cloned into an E. coli expression vector. Often, the precursor is expressed as a fusion protein with a tag (e.g., Maltose-Binding Protein or Glutathione S-transferase) to facilitate purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Cell Lysis and Extraction: The bacterial cells are harvested and lysed to release the recombinant protein. If the protein is expressed as inclusion bodies, a denaturation and refolding step is required.

-

Affinity Chromatography: The crude lysate is loaded onto an affinity chromatography column that specifically binds the fusion tag. This step allows for the separation of the fusion protein from the majority of bacterial proteins.

-

Cleavage of the Fusion Tag: The purified fusion protein is treated with a specific protease (e.g., Factor Xa or TEV protease) that cleaves the tag from the endothelin precursor.

-

Further Purification: The cleaved precursor is further purified using additional chromatography steps, such as ion-exchange or reverse-phase high-performance liquid chromatography (RP-HPLC), to remove the cleaved tag and any remaining impurities.

-

Verification: The purity and identity of the recombinant protein are confirmed by SDS-PAGE, Western blotting, and mass spectrometry.

Mass Spectrometry Analysis of Endothelin Peptides

Objective: To identify and quantify Endothelin-1 and its precursors in biological samples.

Methodology (LC-MS/MS): [11]

-

Sample Preparation: Biological samples (e.g., plasma, cell culture supernatant) are subjected to solid-phase extraction (SPE) to enrich for the endothelin peptides and remove interfering substances.

-

Liquid Chromatography (LC) Separation: The extracted peptides are separated using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. A reverse-phase column is typically used to separate the peptides based on their hydrophobicity.

-

Mass Spectrometry (MS) Detection: The separated peptides are introduced into a tandem mass spectrometer (MS/MS) via an electrospray ionization (ESI) source.

-

MS/MS Analysis: In the first mass analyzer, the precursor ions corresponding to the mass-to-charge ratio (m/z) of the target endothelin peptides are selected. These precursor ions are then fragmented in a collision cell.

-

Fragment Ion Detection: The resulting fragment ions are detected in the second mass analyzer, generating a unique fragmentation pattern (MS/MS spectrum) for each peptide.

-

Quantification: The abundance of specific fragment ions is used for quantification. Stable isotope-labeled internal standards are often used to improve the accuracy and precision of the measurement.

Visualizing the Endothelin-1 Biosynthesis Pathway

The following diagrams illustrate the key stages of Endothelin-1 biosynthesis and a typical experimental workflow for its analysis.

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. Endothelin-1 | C109H159N25O32S5 | CID 16212950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The human preproendothelin-1 gene. Complete nucleotide sequence and regulation of expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. peptide.com [peptide.com]

- 7. uniprot.org [uniprot.org]

- 8. Big Endothelin-1 (1-38), human - Elabscience® [elabscience.com]

- 9. bluetigerscientific.com [bluetigerscientific.com]

- 10. moleculardepot.com [moleculardepot.com]

- 11. Endothelin 1 (human, porcine) | Non-selective Endothelin | Bio-Techne [bio-techne.com]

- 12. Endothelin 1 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Endothelin Receptor Subtypes ET-A and ET-B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endothelin (ET) receptor subtypes, ET-A and ET-B. It covers their fundamental characteristics, signaling pathways, physiological and pathophysiological roles, and pharmacological modulation. Detailed experimental protocols for studying these receptors are provided, along with quantitative data on ligand interactions to support research and drug development efforts.

Introduction to the Endothelin System

The endothelin system plays a crucial role in vascular homeostasis and is implicated in a wide range of diseases. It consists of three 21-amino acid peptide ligands: endothelin-1 (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3). These peptides exert their biological effects by binding to two distinct G-protein coupled receptors (GPCRs), the endothelin type A (ET-A) and endothelin type B (ET-B) receptors. ET-1 is the most abundant and potent isoform, primarily synthesized by vascular endothelial cells, and is a key regulator of vascular tone and cell proliferation. Dysregulation of the endothelin system is associated with cardiovascular diseases such as pulmonary arterial hypertension (PAH), heart failure, renal failure, and atherosclerosis.[1]

Receptor Characteristics and Distribution

ET-A and ET-B receptors are seven-transmembrane domain receptors that share approximately 64% sequence similarity in humans. Despite their structural similarities, they exhibit distinct ligand affinities and tissue distribution, which dictates their unique physiological functions.

Ligand Binding and Selectivity

The two receptor subtypes are distinguished by their differential affinities for the ET isopeptides.

-

ET-A Receptor: Shows a high affinity for ET-1 and ET-2, but a significantly lower affinity (over 100-fold less) for ET-3.[1]

-

ET-B Receptor: Binds all three isoforms (ET-1, ET-2, and ET-3) with equally high affinity.[1]

This differential binding is fundamental to their distinct roles and the development of receptor-selective pharmacological tools.

Tissue and Cellular Distribution

The expression patterns of ET-A and ET-B receptors are widespread but cell-type specific, leading to their diverse and sometimes opposing physiological effects.

-

ET-A Receptors are predominantly located on vascular smooth muscle cells . Their activation is the primary driver of the potent and sustained vasoconstriction characteristic of ET-1. They also mediate cell proliferation and are thus involved in vascular and cardiac remodeling.[1]

-

ET-B Receptors have a more complex distribution:

-

Endothelial Cells: ET-B receptors on endothelial cells mediate vasodilation through the release of nitric oxide (NO) and prostacyclin. They are also crucial for the clearance of circulating ET-1 from the bloodstream.[1]

-

Vascular Smooth Muscle Cells: ET-B receptors are also present on smooth muscle cells in some vascular beds, where their activation, like ET-A receptors, leads to vasoconstriction.

-

Other Tissues: ET-B receptors are widely expressed in non-vascular tissues, including the kidneys (epithelial cells), lungs, and brain (glial cells), where they are involved in processes like natriuresis, diuresis, and inflammation.

-

Signaling Pathways

Upon ligand binding, both ET-A and ET-B receptors activate multiple intracellular signaling cascades by coupling to various G-proteins, primarily Gq, but also Gi and Gs.

ET-A Receptor Signaling

Activation of the ET-A receptor on vascular smooth muscle cells predominantly couples to Gαq. This initiates a cascade leading to vasoconstriction and mitogenesis.

-

Gαq Activation: Ligand binding activates the Gαq subunit.

-

PLC Activation: Gαq activates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

PKC Activation & Contraction: The elevated intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC), leading to smooth muscle contraction and promoting cell proliferation through downstream pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade.

ET-B Receptor Signaling

ET-B receptor signaling is cell-type dependent, leading to opposing physiological outcomes.

-

On Endothelial Cells: Activation leads to vasodilation. The receptor couples to Gαi, which stimulates endothelial Nitric Oxide Synthase (eNOS) to produce NO. NO then diffuses to adjacent smooth muscle cells, causing relaxation.

-

On Smooth Muscle Cells: The pathway is similar to ET-A signaling, coupling through Gαq to cause vasoconstriction.

Quantitative Data on Ligand-Receptor Interactions

The affinity (Ki) of various antagonists for ET-A and ET-B receptors determines their selectivity and therapeutic potential. The selectivity ratio is a critical parameter in drug development, calculated from the ratio of Ki values (Ki ET-B / Ki ET-A).

| Compound | Type | ET-A Ki (nM) | ET-B Ki (nM) | Selectivity Ratio (ET-B/ET-A) | Reference |

| BQ-123 | Peptide Antagonist | 0.78 | 24,300 | ~31,154 | [2][3] |

| BQ-788 | Peptide Antagonist | 1,000 | 9.8 | 0.0098 | [2][3] |

| Bosentan | Non-peptide Antagonist | 3 - 32 | ~150-600 | ~20 | [4] |

| Ambrisentan | Non-peptide Antagonist | Varies | Varies | High (ET-A Selective) | [5] |

| Macitentan | Non-peptide Antagonist | Varies | Varies | ~800 | [5] |

Note: Ki values can vary significantly based on the tissue, species, and specific assay conditions (e.g., radioligand, temperature). The values presented are representative figures from studies on human tissues or cloned receptors.

Key Experimental Protocols

Characterizing the interaction between ligands and endothelin receptors is fundamental to research and drug discovery. The following sections detail the methodologies for two key assays.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity and density of receptors.[6] Competition assays are used to determine the inhibition constant (Ki) of an unlabeled test compound.

Objective: To determine the affinity (Ki) of a test compound for ET-A or ET-B receptors.

Materials:

-

Cell membranes expressing the target receptor (ET-A or ET-B).

-

Radioligand (e.g., [¹²⁵I]-ET-1).

-

Test (unlabeled) compound at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[7]

-

Non-specific binding control (a high concentration of an unlabeled ligand).

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[7]

-

96-well filter plates and vacuum manifold.

-

Scintillation counter.

Methodology:

-

Preparation: Thaw receptor membrane preparations on ice and resuspend in ice-cold assay buffer to the desired protein concentration (e.g., 5-100 µg protein per well).[7]

-

Assay Setup: In a 96-well plate, add in order:

-

Assay Buffer.

-

Test compound (serial dilutions) or buffer (for total binding) or non-specific control.

-

Radioligand at a fixed concentration (typically at or below its Kd).

-

Receptor membrane preparation to initiate the reaction.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 30°C or room temperature) to reach equilibrium.[7]

-

Separation: Terminate the assay by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

-

Fit the curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

Functional assays, such as measuring intracellular calcium mobilization, are used to determine whether a compound acts as an agonist or antagonist and to quantify its potency (EC50) or inhibitory activity (IC50).[8] This is particularly relevant for ET receptors, which signal through the Gq/PLC/IP3 pathway.

Objective: To measure changes in intracellular calcium concentration in response to receptor activation or inhibition.

Materials:

-

Live cells expressing the target receptor (ET-A or ET-B).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Agonist and/or antagonist compounds.

-

Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).[8][9]

Methodology:

-

Cell Plating: Plate cells in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight to allow attachment.[10]

-

Dye Loading: Remove culture medium and add the calcium-sensitive fluorescent dye, diluted in assay buffer. The "AM" ester form of the dye allows it to passively cross the cell membrane.

-

Incubation: Incubate the cells for a specific period (e.g., 45-60 minutes) at 37°C.[10] During this time, intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cells.

-

Antagonist Pre-incubation (for antagonist mode): If testing an antagonist, add it to the wells and incubate for a defined period before adding the agonist.

-

Measurement: Place the cell plate into the fluorescence plate reader. The instrument measures a baseline fluorescence reading.

-

Compound Addition: The instrument's integrated pipettor adds the agonist (or buffer) to the wells while simultaneously and kinetically measuring the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline reading.

-

For Agonists: Plot the response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal effect).[11][12]

-

For Antagonists: Perform agonist dose-response curves in the presence of various concentrations of the antagonist. The antagonist will cause a rightward shift in the agonist's dose-response curve. This shift can be used to calculate the antagonist's affinity (pA2 or Kb).

-

Conclusion

The ET-A and ET-B receptors are critical components of vascular and systemic physiology. Their distinct distribution and signaling capabilities result in a complex regulatory system where ET-A receptors primarily mediate vasoconstriction and proliferation, while ET-B receptors are involved in vasodilation and ligand clearance. This dichotomy makes them compelling targets for therapeutic intervention in a host of cardiovascular and renal diseases. A thorough understanding of their pharmacology, supported by robust quantitative assays, is essential for the continued development of novel and more effective receptor-modulating therapies.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Frontiers | Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis [frontiersin.org]

- 3. Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. moleculardevices.com [moleculardevices.com]

- 11. Evidence for an effect of receptor density on ligand occupancy and agonist EC50 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EC50 - Wikipedia [en.wikipedia.org]

Endothelin 1 in cardiovascular disease pathophysiology

An In-Depth Technical Guide to the Role of Endothelin-1 in Cardiovascular Disease Pathophysiology

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide, primarily produced by vascular endothelial cells, that plays a critical role in cardiovascular homeostasis. Under pathological conditions, the ET-1 system is often upregulated, contributing significantly to the pathophysiology of a range of cardiovascular diseases (CVDs), including hypertension, atherosclerosis, heart failure, and pulmonary arterial hypertension. Its actions, which include profound vasoconstriction, promotion of inflammation, cellular proliferation, fibrosis, and oxidative stress, are mediated through two G protein-coupled receptors: Endothelin Receptor Type A (ETA) and Type B (ETB). This guide provides a comprehensive overview of the ET-1 signaling pathways, its multifaceted role in various CVDs, detailed experimental protocols for its study, and quantitative data summarizing its impact, positioning the ET-1 system as a key therapeutic target in cardiovascular medicine.